2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features two 4-chlorophenyl groups attached to a dihydrophthalazinone core, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
Phthalazinone derivatives, such as 2,4-Bis(4-chlorophenyl)phthalazin-1-one, are known to interact with a variety of biological targets due to their diverse pharmacological properties . .
Mode of Action
Phthalazinone derivatives are known for their significant biological activities and pharmacological properties . They interact with their targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Phthalazinone derivatives are known to affect several biochemical pathways. For instance, they have been reported to inhibit p38MAP kinase , bind selectively to gamma-aminobutyric acid (GABA) receptors , and act as cyclooxygenase-2 (COX-2) inhibitors . They also serve as high-affinity ligands of voltage-gated calcium channels . .
Result of Action
Phthalazinone derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant effects . .
Biochemical Analysis
Biochemical Properties
Phthalazine derivatives have been reported to exhibit remarkable antifungal activity against standardised strains of dermatophytes and Cryptococcus neoformans
Cellular Effects
It is known that phthalazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phthalazine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce costs. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with different substituents.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Comparison with Similar Compounds
Similar Compounds
- 2,4-bis(4-chlorophenyl)-6-methylpyrimidine
- 2,4-bis(4-chlorophenyl)-2,7-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Uniqueness
2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazin-1-one stands out due to its unique dihydrophthalazinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-bis(4-chlorophenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMIGZOTBRBXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.